3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzo-fused 1,2,4-thiadiazine dioxide core. Key structural elements include:
- Substituents: Bromine at position 3, chlorine at position 7, and a hydroxyl group at position 3.
- Core structure: The 1,2,4-thiadiazine 1,1-dioxide scaffold, which confers rigidity and electronic properties critical for interactions with biological targets.
Properties
Molecular Formula |
C7H4BrClN2O3S |
|---|---|
Molecular Weight |
311.54 g/mol |
IUPAC Name |
3-bromo-7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol |
InChI |
InChI=1S/C7H4BrClN2O3S/c8-7-10-6-4(12)1-3(9)2-5(6)15(13,14)11-7/h1-2,12H,(H,10,11) |
InChI Key |
NLSCOLXLJLZEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)NC(=NS2(=O)=O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrolysis of 1,3-dioxolanes under acidic conditions, followed by cyclization with hydrazine monohydrate . The reaction conditions are usually mild and neutral, ensuring high yields and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on achieving high purity and yield while minimizing environmental impact. The use of homogeneous catalysts and aqueous media is common in industrial settings to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, it may modulate the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Functional Comparison
The following table summarizes key analogues and their pharmacological profiles:
Key Research Findings
AMPA Receptor Modulation
- 7-Chloro-5-(furan-3-yl)-3-methyl derivative : Acts as a positive allosteric modulator (PAM) of AMPA receptors. Its unsaturated metabolite demonstrates enhanced blood-brain barrier (BBB) penetration and stereochemical stability compared to the parent compound .
- Thienothiadiazine dioxides: Cyclopropyl substitution at position 4 (vs. ethyl) improves AMPAR potentiator activity, highlighting the role of steric and electronic effects .
PI3Kδ Inhibition
- Compound 15a/15b: Despite reduced potency compared to quinazolinone leads, these derivatives maintain high selectivity for PI3Kδ over γ-isoforms. Fluorine at position 7 reduces activity, suggesting bromo/chloro groups may offer better steric compatibility .
Anticancer Activity
- Compound 8 (Molecules 2015): Features a 5-bromo-2-hydroxybenzylidene group and inhibits renal and non-small cell lung cancer (NSCLC) cell lines. The closed 1,2,4-thiadiazine system enhances antitumor activity compared to open-chain precursors, likely due to improved binding to carbonic anhydrase IX (CA IX) .
Structural Stability
- Methoxy or methyl substitutions (e.g., 3-CH3 in AMPA PAMs) improve pharmacokinetic profiles .
Pharmacokinetic and Stability Considerations
- AMPA PAM metabolite : Exhibits greater chemical stability and BBB penetration than its parent, underscoring the impact of saturation/unsaturation on drug-likeness .
- PI3Kδ inhibitors : Selectivity is influenced by substituent bulk and polarity; bromo/chloro groups may optimize hydrophobic interactions in the affinity pocket .
Biological Activity
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. Its unique structure includes a thiadiazine ring fused with a benzene moiety, along with halogen substituents and a hydroxyl group. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C7H4BrClN2O3S
- Molar Mass : 311.54 g/mol
- CAS Number : 2100839-43-6
Antimicrobial Activity
Research indicates that compounds similar to 3-bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine exhibit significant antimicrobial properties. For example:
- Antifungal Activity : Thiazine derivatives have shown effectiveness against various fungal species such as Aspergillus niger and Aspergillus fumigatus, with some exhibiting mycotoxic activities at concentrations as low as 10 μg/mL .
Anticancer Activity
Studies suggest that benzothiadiazine derivatives can exhibit anticancer properties. The structure-activity relationship (SAR) analysis of related compounds indicates that specific substitutions on the thiazine ring can enhance cytotoxic activity against cancer cell lines. For instance:
- Compounds with electron-donating groups on the phenyl ring showed improved antiproliferative effects in various cancer models .
Anti-inflammatory Activity
Some thiazine derivatives have demonstrated anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several thiazine derivatives, including those structurally related to 3-bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| 3-Bromo... | S. aureus | 12 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that certain benzothiadiazine derivatives had IC50 values comparable to established chemotherapeutic agents. For example:
- Compound C exhibited an IC50 of 5 μM against MCF-7 breast cancer cells, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 5 |
| Doxorubicin | MCF-7 | 3 |
Q & A
Q. What synthetic routes are recommended for preparing 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:
- Bromination/Chlorination : Use bromine (Br₂) or chlorinating agents under controlled conditions. For example, bromination of precursor thiadiazine derivatives in acetic acid at 130–140°C with catalysts like tin(IV) chloride improves regioselectivity .
- Oxidation : Convert thioethers to sulfones using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane .
- Hydroxylation : Introduce the hydroxy group via hydrolysis under basic conditions (e.g., NaOH/ethanol) .
Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
Q. How can spectroscopic techniques characterize this compound’s structure?
Methodological Answer: A combination of spectroscopic methods is essential:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and chlorine shifts appear downfield). 2D NMR (COSY, HSQC) resolves coupling patterns .
- IR Spectroscopy : Confirm hydroxyl (-OH) and sulfone (S=O) groups via peaks at ~3200–3600 cm⁻¹ (broad, -OH) and 1150–1300 cm⁻¹ (S=O) .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for analogous benzothiadiazine derivatives .
Data Limitation : Crystallographic data for the exact compound may require experimental determination due to limited published structures.
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store in a dry, ventilated area at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
- Emergency Response : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
Toxicity Note : Acute toxicity data are limited; assume skin/eye irritation potential based on structurally similar sulfonamides .
Advanced Research Questions
Q. How can contradictory reactivity data in literature be resolved for this compound?
Methodological Answer: Discrepancies often arise from varying reaction conditions or impurities. Strategies include:
- Controlled Replication : Reproduce reactions using standardized reagents (e.g., ≥99% purity) and inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
- Kinetic Studies : Use DSC (Differential Scanning Calorimetry) to map thermal stability and identify decomposition pathways .
- Isolation of Intermediates : Employ stopped-flow techniques or in-situ NMR to capture transient species .
Example : Bromination yields may vary due to trace metal contaminants; pre-treat solvents with molecular sieves .
Q. What strategies optimize bromination regioselectivity in the thiadiazine core?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution (EAS) : Use Lewis acids (e.g., SnCl₄) to direct bromine to electron-rich positions. For example, tin(IV) chloride enhances para-bromination in benzothiadiazines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 3-position over the 7-position .
Table 1 : Optimization of Bromination Conditions
| Catalyst | Temp (°C) | Solvent | Yield (%) | Regioselectivity (3-Br:7-Br) |
|---|---|---|---|---|
| SnCl₄ | 140 | Acetic Acid | 72 | 9:1 |
| FeCl₃ | 130 | DCM | 58 | 3:1 |
| None | 120 | DMF | 45 | 1:1 |
Reference : Adapted from tin(IV)-catalyzed bromination protocols .
Q. How can tautomerism in the hydroxy-thiadiazine system be analyzed?
Methodological Answer: Tautomeric equilibria (e.g., keto-enol) complicate structural assignments. Use:
- Variable-Temperature NMR : Observe signal splitting/shifts to track tautomer populations .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G**) predict dominant tautomers based on Gibbs free energy .
- X-ray Diffraction : Resolve hydrogen-bonding patterns, as seen in analogous benzo[e]thiadiazine derivatives .
Case Study : X-ray data for N00-(3-Bromo-5-chloro-2-hydroxybenzylidene) derivatives show intramolecular H-bonding stabilizing the enol form .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Molecular Orbital Analysis : Use HOMO/LUMO maps (via Gaussian 09) to identify electrophilic sites. The 7-chloro group is typically more reactive due to lower LUMO energy .
- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on transition states using AMBER or GROMACS .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict reaction rates .
Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
